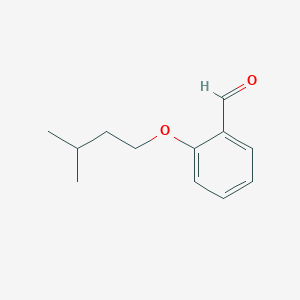

2-(3-Methylbutoxy)benzaldehyde

Description

2-(3-Methylbutoxy)benzaldehyde is an aromatic aldehyde derivative characterized by a benzaldehyde core substituted with a 3-methylbutoxy group at the 2-position. Such compounds are often synthesized via alkylation or etherification reactions, as exemplified in and , and may exhibit bioactivities tied to substituent chemistry .

Properties

IUPAC Name |

2-(3-methylbutoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10(2)7-8-14-12-6-4-3-5-11(12)9-13/h3-6,9-10H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRAJEBRXBINMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290520 | |

| Record name | 2-(3-methylbutoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81995-28-0 | |

| Record name | 81995-28-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-methylbutoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylbutoxy)benzaldehyde typically involves the alkylation of benzaldehyde with 3-methylbutanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Electrophiles such as bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 2-(3-Methylbutoxy)benzoic acid.

Reduction: 2-(3-Methylbutoxy)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the electrophile used.

Scientific Research Applications

Fragrance and Flavor Industry

Overview:

2-(3-Methylbutoxy)benzaldehyde is primarily utilized in the fragrance and flavor industry due to its pleasant aromatic properties. It acts as a key ingredient in perfumes and food flavorings.

Key Properties:

- Odor Profile: Characterized by a sweet, fruity scent reminiscent of certain fruits and flowers.

- Stability: Exhibits good stability under various conditions, making it suitable for long-lasting applications.

Case Study:

A study highlighted the successful incorporation of this compound in a range of commercial perfumes, where it contributed to the overall scent profile by providing a fresh and fruity note. This application is supported by various patents that describe its synthesis and use in fragrance formulations .

Organic Synthesis

Overview:

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules.

Applications:

- Aldol Reactions: It can be utilized in Lewis base-catalyzed aldol reactions to produce bispropionate units, which are prevalent in natural product synthesis .

- Synthesis of Chiral Compounds: The compound has been employed in the synthesis of chiral bipyrimidine-based chromophores for non-linear optical applications .

Data Table: Synthesis Applications

| Reaction Type | Product/Outcome | Reference |

|---|---|---|

| Aldol Reaction | Bispropionate Units | |

| Synthesis of Chromophores | Chiral Bipyrimidine Compounds | |

| Fragrance Formulation | Various Commercial Perfumes |

Biomedical Research

Overview:

Emerging research suggests potential biomedical applications for this compound, particularly in drug formulation and delivery systems.

Potential Applications:

- Drug Intermediates: Investigated as an intermediate for developing pharmaceutical compounds due to its favorable chemical properties.

- Biocompatibility Studies: Initial studies indicate that derivatives of this compound may exhibit biocompatibility, making them suitable for further development in drug delivery systems.

Case Study:

Research conducted on the biocompatibility of benzaldehyde derivatives has shown promising results, indicating that modifications including the butoxy group can enhance solubility and efficacy in drug formulations .

Chemical Properties and Safety

Chemical Properties:

- Molecular Weight: 192.26 g/mol

- Boiling Point: Approximately 260°C

- Solubility: Soluble in organic solvents; limited solubility in water.

Safety Considerations:

While generally regarded as safe for use in fragrances and flavors, this compound is classified as an irritant. Proper handling and safety protocols should be observed during its use .

Mechanism of Action

The mechanism by which 2-(3-Methylbutoxy)benzaldehyde exerts its effects involves the disruption of cellular antioxidation systems. It targets components such as superoxide dismutases and glutathione reductase, leading to destabilization of cellular redox homeostasis. This disruption enhances the efficacy of conventional antifungal agents by increasing the sensitivity of fungal pathogens .

Comparison with Similar Compounds

Structural and Substituent Analysis

The substituent profile of 2-(3-Methylbutoxy)benzaldehyde distinguishes it from other benzaldehyde derivatives. Key comparisons include:

Key Observations :

- Lipophilicity : The branched 3-methylbutoxy group in the target compound is less polar than hydroxyl or epoxy groups in analogs like Flavoglaucin or Compound 9, likely reducing water solubility but enhancing lipid membrane penetration.

Physicochemical Properties

| Property | This compound | Flavoglaucin | Eurotirubrin A |

|---|---|---|---|

| Molecular Weight | ~206 g/mol (estimated) | 314.4 g/mol | 386.5 g/mol |

| Solubility | Low in water; high in organics | Moderate in DMSO | Low in polar solvents |

| Melting Point | Not reported | Amorphous powder | Yellowish solid |

Notes:

Biological Activity

2-(3-Methylbutoxy)benzaldehyde, also known as 2-(Isopentyloxy)benzaldehyde, is an organic compound with a molecular formula of CHO. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

Chemical Structure and Properties

The structure of this compound features a benzene ring substituted with a 3-methylbutoxy group and an aldehyde functional group. This configuration contributes to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 192.25 g/mol |

| CAS Number | 81995-28-0 |

| Chemical Formula | CHO |

| Solubility | Soluble in organic solvents |

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of certain bacteria and fungi. The aldehyde functional group is often associated with antimicrobial properties due to its ability to form covalent bonds with nucleophilic sites on microbial proteins.

- Antioxidant Properties : The presence of the benzaldehyde moiety may contribute to antioxidant activity, which is crucial for protecting cells from oxidative stress. This property has been linked to potential therapeutic benefits in preventing chronic diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of benzaldehydes can modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby influencing cellular functions.

- Receptor Interaction : It may interact with various receptors, leading to altered signaling pathways that affect cell proliferation and survival.

- Oxidative Stress Modulation : By scavenging free radicals, it could mitigate oxidative damage within cells.

Case Studies

Several studies have explored the biological implications of similar compounds:

- Study on Antimicrobial Activity : A comparative study assessed the efficacy of various benzaldehyde derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the alkoxy group significantly enhanced antimicrobial potency .

- Antioxidant Evaluation : Research highlighted the antioxidant capacity of benzaldehyde derivatives through DPPH radical scavenging assays, demonstrating that structural variations influence their effectiveness .

- Inflammation Modulation : A recent investigation into the anti-inflammatory properties of related compounds found significant reductions in TNF-alpha levels in stimulated macrophages when treated with specific benzaldehyde derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.